molecular formula C19H22ClNO2 B5799638 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

Cat. No.: B5799638
M. Wt: 331.8 g/mol
InChI Key: DJFRVJMEMFOSAT-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide structure. This is followed by the introduction of the 2-propan-2-ylphenyl group through a substitution reaction. Common reagents and conditions might include:

    Reagents: 4-chloro-3,5-dimethylphenol, acylating agents (e.g., acetic anhydride), 2-propan-2-ylphenylamine.

    Conditions: Solvents like dichloromethane or toluene, catalysts such as pyridine or triethylamine, and temperature control.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors, high-pressure systems, and automated control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide may have applications in various scientific fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Use in the development of new materials or as a component in agrochemical formulations.

Mechanism of Action

The mechanism of action for 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • N-(2-propan-2-ylphenyl)acetamide
  • 4-chloro-3,5-dimethylphenol derivatives

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is unique due to the combination of its phenoxy and acetamide groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-15-9-13(3)19(20)14(4)10-15/h5-10,12H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFRVJMEMFOSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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